molecular formula C6H13NO B2921164 (R)-Piperidin-2-ylmethanol CAS No. 3197-44-2

(R)-Piperidin-2-ylmethanol

Cat. No. B2921164
CAS RN: 3197-44-2
M. Wt: 115.176
InChI Key: PRAYXGYYVXRDDW-ZCFIWIBFSA-N
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Description

(R)-Piperidin-2-ylmethanol, also known as (R)-2-methylpiperidine, is a chiral monocyclic alcohol derived from piperidine. It is a colorless liquid with a pungent odor and is widely used in the synthesis of pharmaceuticals, flavorings, and fragrances. This compound has been studied extensively in recent years due to its unique properties, including its ability to act as a chiral catalyst, its low toxicity, and its ability to act as a prodrug.

Scientific Research Applications

    Synthesis of Anticancer Drugs

    • In the field of medicinal chemistry, “®-Piperidin-2-ylmethanol” has been used as a precursor in the synthesis of potential anticancer drugs .
    • The outcomes of this application could potentially lead to the development of new anticancer drugs, although the specific results would depend on the particular research study .

    Synthesis of Alkaloids

    • “®-Piperidin-2-ylmethanol” has also been used as a precursor in the synthesis of (–)-lentiginosine , a naturally occurring alkaloid with amylo-glucosidase enzyme inhibition properties .
    • The outcomes of this application could potentially lead to the development of new therapeutic agents, although the specific results would depend on the particular research study .

    Synthesis of Immunosuppressors

    • In the field of therapeutic chemistry, “®-Piperidin-2-ylmethanol” has been used as a precursor in the synthesis of immunosuppressors such as rapamycin and FK506 .
    • The outcomes of this application could potentially lead to the development of new therapeutic agents, although the specific results would depend on the particular research study .

    Synthesis of Pharmaceutically Important Molecules

    • “®-Piperidin-2-ylmethanol” has also been used as a precursor in the synthesis of pharmaceutically important molecules .
    • The outcomes of this application could potentially lead to the development of new pharmaceutical drugs, although the specific results would depend on the particular research study .

properties

IUPAC Name

[(2R)-piperidin-2-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c8-5-6-3-1-2-4-7-6/h6-8H,1-5H2/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRAYXGYYVXRDDW-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN[C@H](C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Piperidin-2-ylmethanol

CAS RN

3197-44-2
Record name (2R)-piperidin-2-ylmethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
3
Citations
SP Chavan, LB Khairnar, KP Pawar, PN Chavan… - RSC Advances, 2015 - pubs.rsc.org
Concise total syntheses of (R)-pipecolic acid, (R)-ethyl-6-oxopipecolate, (2R,3R)-3-hydroxypipecolic acid and formal syntheses of β-(+)-conhydrine, (−)-lentiginosine, (−)-swainsonine …
Number of citations: 27 pubs.rsc.org
C Borsari, D Rageot, A Dall'Asen… - Journal of medicinal …, 2019 - ACS Publications
The mechanistic target of rapamycin (mTOR) plays a pivotal role in growth and tumor progression and is an attractive target for cancer treatment. ATP-competitive mTOR kinase …
Number of citations: 27 pubs.acs.org
KL Elmore - 2019 - search.proquest.com
Apratoxin D, a potent inhibitor of cancer cell growth, particularly against H-460 human lung cancer cells, was synthesized for the first time by our lab in 2012. We endeavored to improve …
Number of citations: 2 search.proquest.com

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